molecular formula C11H9N3O3S2 B2831655 (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone CAS No. 2237942-23-1

(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone

Cat. No. B2831655
CAS RN: 2237942-23-1
M. Wt: 295.33
InChI Key: WSCVNRJYZCBJSR-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, novel compounds (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized by UV, IR, 1H and 13C NMR, and high-resolution mass spectrometry .


Molecular Structure Analysis

The structural optimization and the interpretation of theoretical vibrational spectra is made by the density functional theory calculation . The equilibrium geometry, various bonding features, and harmonic vibrational wave numbers of the titled compound are investigated using the density functional theory calculation .

Scientific Research Applications

Synthesis and Characterization

A significant application of compounds related to (4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone is in the field of chemical synthesis and characterization. Shahana and Yardily (2020) detailed the synthesis and characterization of similar compounds using various spectroscopic methods and theoretical calculations. Their study highlights the importance of these compounds in understanding structural properties and reactivity, especially considering the influence of substituents on molecular structure (Shahana & Yardily, 2020).

Antibacterial and Antiviral Activity

Another research area involves investigating the antibacterial and antiviral properties of these compounds. Sharma et al. (2009) synthesized similar methanone derivatives and evaluated their antimicrobial potential, finding selective activity against certain pathogens (Sharma et al., 2009). FathimaShahana and Yardily (2020) also conducted molecular docking studies to understand the antiviral activity of these compounds (FathimaShahana & Yardily, 2020).

Anticancer Activity

The potential anticancer activities of related thiazole compounds have been explored. Sonar et al. (2020) synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, showing promising results (Sonar et al., 2020).

Enzyme Inhibition and Antioxidant Properties

Compounds in this class have been examined for their enzyme inhibition and antioxidant activities. Satheesh et al. (2017) found that certain aminothiazoles exhibited inhibitory activity on carbohydrate hydrolyzing enzymes and demonstrated antioxidant properties (Satheesh et al., 2017).

Structural and Theoretical Studies

Theoretical and structural studies are also a key application. Nagaraju et al. (2018) focused on the crystal structure analysis of a similar compound, providing insights into the structural aspects of these molecules (Nagaraju et al., 2018).

Mechanism of Action

The molecular docking study is carried out using Hex 8.0. This study aids to understand the antibacterial activity of the compound .

Future Directions

The future directions of research on “(4-Amino-2-(methylthio)thiazol-5-yl)(2-nitrophenyl)methanone” and similar compounds could involve further exploration of their potential antibacterial activity , as well as their synthesis and characterization .

properties

IUPAC Name

(4-amino-2-methylsulfanyl-1,3-thiazol-5-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3S2/c1-18-11-13-10(12)9(19-11)8(15)6-4-2-3-5-7(6)14(16)17/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCVNRJYZCBJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(S1)C(=O)C2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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